molecular formula H2O5P2+2 B1239933 Diphosphonic acid CAS No. 36465-90-4

Diphosphonic acid

Cat. No. B1239933
CAS RN: 36465-90-4
M. Wt: 143.96 g/mol
InChI Key: YWEUIGNSBFLMFL-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Diphosphonic acid is a phosphorus oxoacid and an acyclic phosphorus acid anhydride. It is a conjugate acid of a diphosphonate(1-).

Scientific Research Applications

Synthesis and Structural Studies

Diphosphonic acid and its derivatives have shown extensive applications in synthesis and structural chemistry. For instance, derivatives of methylenediphosphonic acid exhibit a wide spectrum of biological activities and are utilized in enzymology as well as practical medicine. Carbonyl diphosphonic acid, a derivative, serves as a building block for synthesizing functionally substituted methylenediphosphonates, presenting new properties to the carbonyl group and making its oximes unstable, differing fundamentally from related phosphonoglyoxalic acid and other α-ketophosphonates (Khomich et al., 2017). Furthermore, N,N′-dimethyl-N,N′-ethylenediamine-bis(methylenephosphonic acid) and its Ni(II) and Pb(II) complexes have been synthesized, demonstrating the role of hydrogen bonds in the chemistry of divalent metal phosphonates (Mao et al., 2002).

Complexation and Supramolecular Chemistry

Diphosphonic acids have diverse coordination units and form intricate supramolecular networks in their complexes, influenced by the topochemical nature of the ligands, the geometrical and charge preferences of the metal ions, and the counter ions' impact. This complexity is evident in the varied coordination units and the remarkable superstructural and supramolecular diversity observed in their extended frameworks (Matczak-Jon & Videnova-Adrabińska, 2005). Similarly, Metal–Organic Frameworks (MOFs) based on lanthanide (poly)phosphonates are increasingly explored due to their structural diversity and properties like photoluminescence, proton conductivity, ion-exchange properties, and heterogeneous catalysis, highlighting the robustness of diphosphonic acid molecules (Firmino et al., 2018).

Material Science and Industrial Applications

Diphosphonic acids also find significant applications in material science and industry. For instance, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are synthesized for potential use as proton-conducting membranes in fuel cells (Allcock et al., 2002). In the field of mineral processing, diphosphonic acid serves as an effective collector for valuable niobium-containing minerals, highlighting its role in the recovery efficiency of these minerals (Ren et al., 2009). Moreover, novel mesoporous aluminum organophosphonate, synthesized using methylene diphosphonic acid, signifies the development of non-silica-based inorganic−organic hybrid mesostructured and mesoporous materials (Kimura, 2003).

properties

CAS RN

36465-90-4

Product Name

Diphosphonic acid

Molecular Formula

H2O5P2+2

Molecular Weight

143.96 g/mol

IUPAC Name

hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium

InChI

InChI=1S/O5P2/c1-6(2)5-7(3)4/p+2

InChI Key

YWEUIGNSBFLMFL-UHFFFAOYSA-P

SMILES

O[P+](=O)O[P+](=O)O

Canonical SMILES

O[P+](=O)O[P+](=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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